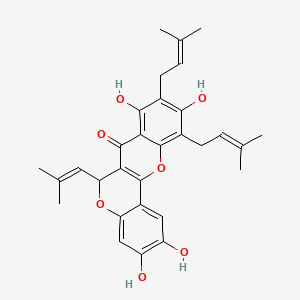

Artoheterophylline B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemistry: As a phenolic compound, it is of interest for its antioxidant properties.

Industry: Its antioxidant properties make it a potential additive in food and cosmetic industries.

Analyse Biochimique

Biochemical Properties

Artoheterophyllin B plays a role in biochemical reactions, particularly in the context of antiplasmodial activity

Cellular Effects

Its antiplasmodial activity suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its antiplasmodial activity suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Artoheterophyllin B is typically isolated from the ethanol extract of the twigs of Artocarpus heterophyllus. The extraction process involves several chromatographic techniques to purify the compound. The structure of Artoheterophyllin B is elucidated using spectroscopic analysis .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for Artoheterophyllin B. The compound is primarily obtained through laboratory extraction and purification processes from natural sources.

Analyse Des Réactions Chimiques

Types of Reactions: Artoheterophyllin B undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Artoheterophyllin B may yield quinones, while reduction may produce dihydro derivatives.

Mécanisme D'action

Artoheterophyllin B exerts its effects primarily through its interaction with enzymes and cellular pathways. For instance, its tyrosinase inhibitory activity involves binding to the active site of the enzyme, thereby preventing the conversion of tyrosine to melanin . Additionally, its antiplasmodial activity is attributed to its ability to interfere with the life cycle of the malaria parasite .

Comparaison Avec Des Composés Similaires

- Norartocarpetin

- Artocarpesin

- Artoheterophyllin A

- Artoheterophyllin C

- Artoheterophyllin D

Comparison: Artoheterophyllin B is unique among its similar compounds due to its specific isoprenylated flavonoid structure, which contributes to its distinct biological activities. While compounds like norartocarpetin and artocarpesin also exhibit tyrosinase inhibitory activity, Artoheterophyllin B’s unique structure may offer different binding affinities and inhibitory mechanisms .

Propriétés

IUPAC Name |

2,3,8,10-tetrahydroxy-9,11-bis(3-methylbut-2-enyl)-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O7/c1-14(2)7-9-17-26(33)18(10-8-15(3)4)29-25(27(17)34)28(35)24-23(11-16(5)6)36-22-13-21(32)20(31)12-19(22)30(24)37-29/h7-8,11-13,23,31-34H,9-10H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPJKKUUKHCZPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C4=CC(=C(C=C4OC3C=C(C)C)O)O)CC=C(C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the structural characterization of Artoheterophyllin B?

A1: Artoheterophyllin B is an isoprenylated flavonoid. [] Unfortunately, the provided abstracts do not contain information about its molecular formula, weight, or spectroscopic data. Further research in chemical databases or publications focusing on its isolation and characterization would be necessary to obtain this information.

Q2: Has Artoheterophyllin B shown any notable biological activity?

A2: While one of the provided research articles highlights Artocarpus heterophyllus as a source of traditional medicine for diabetes treatment and mentions that Artoheterophyllin B might be responsible for the α-glucosidase inhibitory activity observed in mature leaf extracts, [] further research is needed to confirm this hypothesis. The study emphasizing the anti-inflammatory activity of Moracin C does not investigate the bioactivity of Artoheterophyllin B. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid, methyl[(methylamino)(methylimino)methyl]-, ethyl ester (9CI)](/img/new.no-structure.jpg)

![2,6,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene](/img/structure/B583736.png)

![Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate](/img/structure/B583737.png)

![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)

![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B583741.png)

![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B583742.png)